[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine
Overview
Description
“[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” is an organophosphine compound . It can be used as an organophosphine ligand . The CAS number for this compound is 415941-58-1 .
Molecular Structure Analysis
The molecular formula for “this compound” is C16H28NP . The molecular weight is 265.378 .Chemical Reactions Analysis
“this compound” can act as a ligand for the Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters and Aryl Iodides . It can also be used in the Copper-Catalyzed Coupling of Triaryl- and Trialkylindium reagents with Aryl Iodides and Bromides .Physical and Chemical Properties Analysis
“this compound” has a melting point of 57-61°C . It is soluble in acetone .Scientific Research Applications
Synthesis and Structural Analysis
- [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine and its derivatives have been explored in the synthesis and structural analysis of conjugate dimers and charge-transfer complexes. For example, Rodríguez et al. (2001) describe the synthesis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne through a Wittig reaction, followed by oxidative dimerization. The study includes X-ray molecular structure analysis, demonstrating the resonance contribution of the dimethylamino substituent in these compounds (Rodríguez et al., 2001).
Preparation and Structural Characterization
- The preparation and X-ray structure of related compounds such as [2,4-di-t-butyl-6-(N,N-dimethylaminomethyl)phenyl]dithioxophosphorane have been detailed. Yoshifuji et al. (1994) investigated the structure using X-ray crystallography, highlighting the stabilization of the dithioxophosphoryl group by nitrogen lone pair electrons (Yoshifuji et al., 1994).
Properties of Fluorenylidene(phenyl)phosphines
- Studies like that of Kawasaki et al. (2005) have investigated the properties of fluorenylidene(phenyl)phosphines with bulky substituents, including variants like 2,4-di-t-butyl-6-(dimethylamino)phenyl. Such research compares the properties of these materials and discusses their impact on multiply bonded phosphorus species (Kawasaki et al., 2005).
Steric and Electronic Parameters in Organometallics
- Diebolt et al. (2011) explored the steric and electronic properties of bulky and electron-rich dialkylbiarylphosphines. Their work includes an analysis of compounds such as 2-di-tert-butylphosphino-2′-(N,N-dimethylamino)biphenyl, contributing to understanding the ligand donor properties and steric parameters in organometallic chemistry (Diebolt et al., 2011).
Safety and Hazards
Future Directions
The future directions of “[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” could involve its use as a catalyst in various organic coupling reactions . Its potential applications in the synthesis of natural products, drugs, functional materials, liquid crystal molecules, and bioactive compounds could be explored .
Mechanism of Action
Target of Action
The primary target of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine, also known as 2-(di-tert-butylphosphino)-N,N-dimethylaniline, is transition metals . This compound belongs to a class of important organic phosphine ligands . When complexed with transition metals, it can act as a catalyst for organic coupling reactions .
Mode of Action
The compound interacts with its target, the transition metals, by forming a complex. This complex then acts as a catalyst in organic coupling reactions . The exact nature of these interactions and the resulting changes depend on the specific transition metal and the reaction conditions.
Biochemical Pathways
The compound is primarily involved in the pathway of organic coupling reactions . These reactions are crucial in the synthesis of various natural products, drugs, functional materials, liquid crystal molecules, and bioactive compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the products of the organic coupling reactions it catalyzes . These products can range from natural compounds and drugs to functional materials and bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other compounds in the reaction mixture, and the specific transition metal with which it forms a complex .
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPAGHACOIILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415941-58-1 | |
Record name | 2-(Di-sec-butylphosphino)-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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